Diethyl 3,4-pyrroledicarboxylate

Description

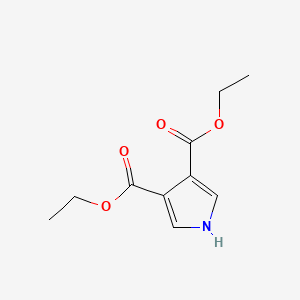

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1H-pyrrole-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBVVVYILIRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350829 | |

| Record name | Diethyl 3,4-pyrroledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41969-71-5 | |

| Record name | Diethyl 3,4-pyrroledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,4-pyrroledicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 3,4-pyrroledicarboxylate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Diethyl 3,4-pyrroledicarboxylate, a pivotal heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, a validated synthesis protocol with mechanistic insights, detailed spectroscopic characterization, and its versatile applications as a chemical intermediate.

Molecular Structure and Properties

Diethyl 1H-pyrrole-3,4-dicarboxylate (commonly known as Diethyl 3,4-pyrroledicarboxylate) is a symmetrically substituted pyrrole derivative. The core of the molecule is a five-membered aromatic pyrrole ring, which imparts significant chemical reactivity and serves as a scaffold in numerous larger molecules. The defining features are the two diethyl ester groups attached to the C3 and C4 positions of the pyrrole ring. These electron-withdrawing groups significantly influence the electron density distribution within the aromatic ring, thereby modulating its reactivity.

The presence of the N-H proton allows for hydrogen bonding, which influences its physical properties such as its melting point and solubility. The molecule is generally soluble in moderately polar organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| IUPAC Name | diethyl 1H-pyrrole-3,4-dicarboxylate | [1] |

| CAS Number | 41969-71-5 | [1] |

| Melting Point | 147–149 °C | [2] |

| InChI | InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | [1] |

| SMILES | CCOC(=O)C1=CNC=C1C(=O)OCC | [1] |

digraph "Diethyl_3_4_pyrroledicarboxylate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.3!"]; C3 [label="C", pos="-0.7,-1!"]; C4 [label="C", pos="0.7,-1!"]; C5 [label="C", pos="1.2,0.3!"]; H1[label="H", pos="0,1.8!"];

// Ester group at C3 C6 [label="C", pos="-1.5,-2!"]; O1 [label="O", pos="-2.5,-1.8!"]; O2 [label="O", pos="-1.1,-3!"]; C7 [label="CH2", pos="-1.9,-4!"]; C8 [label="CH3", pos="-1.5,-5!"];

// Ester group at C4 C9 [label="C", pos="1.5,-2!"]; O3 [label="O", pos="2.5,-1.8!"]; O4 [label="O", pos="1.1,-3!"]; C10 [label="CH2", pos="1.9,-4!"]; C11 [label="CH3", pos="1.5,-5!"];

// Pyrrole ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;

// Ester group bonds C3 -- C6; C6 -- O1 [label="="]; C6 -- O2; O2 -- C7; C7 -- C8;

C4 -- C9; C9 -- O3 [label="="]; C9 -- O4; O4 -- C10; C10 -- C11;

// Aromaticity indication aromatic1 [label=" ", shape=circle, style=dotted, pos="-0.6, -0.1!", width=0.1]; aromatic2 [label=" ", shape=circle, style=dotted, pos="0.6, -0.1!", width=0.1];

}

Caption: Molecular structure of Diethyl 3,4-pyrroledicarboxylate.

Synthesis and Mechanistic Insights

The synthesis of Diethyl 3,4-pyrroledicarboxylate is well-established, with a reliable method involving the cyclocondensation of an enaminone-type reagent with an ammonia source. The procedure detailed below is based on the work of Skrlep et al. (2009), which is a modification of the original synthesis by Kornfeld and Jones (1983).[2][3]

The key starting material is Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, which is prepared from diethyl succinate. This bis-enaminone serves as a four-carbon backbone, primed for cyclization. The choice of an ammonium salt, such as ammonium formate or ammonium acetate, provides the nitrogen atom required to form the pyrrole ring. The reaction is typically acid-catalyzed, which facilitates the elimination of dimethylamine.

Mechanism Rationale: The reaction proceeds through a cascade of imine formation, intramolecular cyclization, and subsequent elimination. The acidic conditions protonate the dimethylamino groups, making them better leaving groups. The primary amine from the ammonium salt attacks the electrophilic carbon of the enaminone, initiating a series of steps that ultimately lead to the formation of the aromatic pyrrole ring, a thermodynamically favorable outcome.

Experimental Protocol: Synthesis of Diethyl 1H-pyrrole-3,4-dicarboxylate

Materials:

-

Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate

-

Ammonium formate

-

Ethanol

-

Acetic acid

-

Water

-

Sodium bicarbonate (solid)

-

Dichloromethane

Procedure:

-

A mixture of Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (142 mg, 0.5 mmol) and ammonium formate (32 mg, 0.5 mmol) is prepared in a round-bottom flask.[2]

-

A solvent mixture of ethanol and acetic acid (2:1 ratio, 3 mL) is added to the flask.

-

The reaction mixture is heated to reflux and maintained for 1 hour.[2]

-

After cooling to room temperature, the volatile components are removed under reduced pressure using a rotary evaporator.

-

The resulting residue is suspended in water (10 mL).

-

The aqueous suspension is made alkaline by the careful addition of solid sodium bicarbonate.

-

The aqueous phase is extracted with dichloromethane (2 x 20 mL).

-

The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo.

-

The crude product is purified by trituration with ethanol to yield Diethyl 1H-pyrrole-3,4-dicarboxylate as a white solid.

This self-validating protocol yields a product with a melting point of 147–149 °C, consistent with literature values.[2]

Caption: Synthesis workflow for Diethyl 3,4-pyrroledicarboxylate.

Spectroscopic Characterization

The structural elucidation of Diethyl 3,4-pyrroledicarboxylate is confirmed through standard spectroscopic techniques. The following data is compiled from literature sources.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule is evident in its NMR spectra. The two ethyl groups are chemically equivalent, as are the two protons on the pyrrole ring (H-2 and H-5).

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.95 | br s | 1H | N-H |

| 7.45 | s | 2H | H-2, H-5 |

| 4.25 | q | 4H | -OCH₂CH₃ |

| 1.30 | t | 6H | -OCH₂CH₃ |

¹³C NMR (75.5 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 163.8 | C=O |

| 124.2 | C-2, C-5 |

| 114.6 | C-3, C-4 |

| 60.6 | -OCH₂CH₃ |

| 14.7 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Frequency (ν) cm⁻¹ | Intensity | Assignment |

| ~3448 | Broad | N-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730, 1705 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

The broadness of the N-H stretch is indicative of hydrogen bonding. The two distinct C=O stretching frequencies may arise from the electronic environment and potential intermolecular interactions.

Reactivity and Synthetic Potential

Diethyl 3,4-pyrroledicarboxylate is a versatile building block in organic synthesis. Its reactivity is governed by the pyrrole ring and the two ester functionalities.

-

N-Functionalization: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation, acylation, or arylation at the nitrogen atom. This is a common strategy for introducing substituents at the 1-position to generate trisubstituted pyrroles.[4]

-

Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack. However, the two electron-withdrawing ester groups at the 3 and 4-positions deactivate the ring towards typical electrophilic aromatic substitution reactions compared to unsubstituted pyrrole. When reactions do occur, they are directed to the available 2- and 5-positions.

-

Ester Group Manipulation: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. The resulting diacid can then be used in further transformations, such as decarboxylation or conversion to other functional groups.

Applications in Research and Drug Development

The rigid, planar structure of the pyrrole core, combined with the synthetic handles provided by the ester groups and the N-H bond, makes Diethyl 3,4-pyrroledicarboxylate a valuable scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, derivatives of pyrrole-3,4-dicarboximides have been investigated for their potential analgesic properties.[5] The core structure is a recognized pharmacophore, and modifications can be systematically made to explore structure-activity relationships.

-

Synthesis of Bioactive Molecules: The functional groups allow for its incorporation into larger, biologically active molecules. Its derivatives have been explored for potential antimicrobial and anticancer activities.[1]

-

Functional Materials: Diethyl 3,4-pyrroledicarboxylate has been used in the preparation of pyrrole copolymer soft actuators. These materials have potential applications in fields like robotics and artificial muscles due to their electrochemical properties.[4]

References

-

Škrlep, L., Cerˇcek-Hoˇcevar, A., Jakˇse, R., Stanovnik, B., & Svete, J. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683–688. [Link]

-

Kornfeld, E. C., & Jones, R. G. (1983). Pyrrole chemistry. 15. The chemistry of some 3,4-disubstituted pyrroles. The Journal of Organic Chemistry, 48(23), 4399–4402. [Link]

-

Chemdad. DIETHYL 3,4-PYRROLEDICARBOXYLATE. [Link]

-

Malinka, W., Kaczmarz, M., Redzicka, A., Filipek, B., & Sapa, J. (2005). Synthesis and analgesic action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides. Il Farmaco, 60(1), 15–22. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 3,4-pyrroledicarboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Diethyl 3,4-pyrroledicarboxylate, a pivotal heterocyclic compound with significant applications in organic synthesis and materials science. This document serves as a detailed reference for researchers, offering in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data for this compound, ensuring reproducibility and accuracy in experimental workflows. The causality behind experimental choices and data interpretation is elucidated to provide a deeper understanding of the molecular characteristics of Diethyl 3,4-pyrroledicarboxylate.

Introduction: The Significance of Diethyl 3,4-pyrroledicarboxylate

Diethyl 3,4-pyrroledicarboxylate (CAS No. 41969-71-5) is a stable, crystalline solid that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its pyrrole core, functionalized with two ethyl ester groups at the 3 and 4 positions, offers multiple sites for chemical modification. This structural feature makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Notably, it is utilized in the synthesis of trisubstituted pyrroles and in the preparation of pyrrole copolymer soft actuators, which have potential applications in fields like robotics and artificial muscles.[2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Below is the chemical structure of Diethyl 3,4-pyrroledicarboxylate:

Caption: Molecular Structure of Diethyl 3,4-pyrroledicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of Diethyl 3,4-pyrroledicarboxylate provide a detailed fingerprint of its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by four distinct signals, corresponding to the chemically non-equivalent protons in the molecule. The symmetry of the molecule simplifies the spectrum, with the two ethyl ester groups being chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.95 | Broad Singlet | 1H | - | N-H (Pyrrole) |

| 7.45 | Singlet | 2H | - | C2-H & C5-H (Pyrrole ring) |

| 4.38 | Quartet | 4H | 7.1 | -O-CH₂ -CH₃ |

| 1.31 | Triplet | 6H | 7.1 | -O-CH₂-CH₃ |

Data sourced from Zeitschrift für Naturforschung B. [3]

Interpretation and Rationale:

-

N-H Proton (9.95 ppm): The broad singlet in the downfield region is characteristic of a pyrrolic N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular hydrogen bonding. The significant deshielding is due to the aromatic nature of the pyrrole ring and the electron-withdrawing effect of the adjacent ester groups.

-

Pyrrole Ring Protons (7.45 ppm): The singlet with an integration of 2H corresponds to the two equivalent protons at the C2 and C5 positions of the pyrrole ring. Their chemical equivalence is due to the plane of symmetry passing through the nitrogen atom and bisecting the C3-C4 bond. The downfield shift is indicative of their attachment to an aromatic system.

-

Methylene Protons (4.38 ppm): The quartet signal is assigned to the four methylene protons of the two ethyl groups. The multiplicity arises from the coupling with the adjacent methyl protons (n+1 rule, 3+1=4). The chemical shift is deshielded due to the proximity of the electron-withdrawing oxygen atom of the ester functionality.

-

Methyl Protons (1.31 ppm): The triplet integrating to 6H is characteristic of the six methyl protons of the two ethyl groups. The triplet multiplicity is a result of coupling to the adjacent methylene protons (n+1 rule, 2+1=3). This signal appears in the upfield region, as expected for aliphatic protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum displays six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule, again reflecting its symmetry.

| Chemical Shift (δ) ppm | Assignment |

| 163.8 | C =O (Ester carbonyl) |

| 124.2 | C 3 & C 4 (Pyrrole ring) |

| 114.6 | C 2 & C 5 (Pyrrole ring) |

| 60.6 | -O-CH₂ -CH₃ |

| 48.6 | Not explicitly assigned in source |

| 14.7 | -O-CH₂-CH₃ |

Data sourced from Zeitschrift für Naturforschung B. [3]

Interpretation and Rationale:

-

Carbonyl Carbon (163.8 ppm): The most downfield signal is assigned to the carbonyl carbons of the ester groups. This significant deshielding is a hallmark of sp² hybridized carbons double-bonded to two oxygen atoms.

-

Pyrrole Ring Carbons (124.2 and 114.6 ppm): The signals at 124.2 ppm and 114.6 ppm are attributed to the carbons of the pyrrole ring. The carbons at positions 3 and 4, being directly attached to the electron-withdrawing ester groups, are expected to be more deshielded (124.2 ppm) than the carbons at positions 2 and 5 (114.6 ppm).

-

Methylene Carbon (60.6 ppm): This signal corresponds to the methylene carbons of the ethyl groups. Their chemical shift is influenced by the adjacent electronegative oxygen atom.

-

Unassigned Carbon (48.6 ppm): The signal at 48.6 ppm is not explicitly assigned in the referenced source. It is possible this is an impurity or a solvent peak, though its chemical shift falls in the aliphatic region.

-

Methyl Carbon (14.7 ppm): The most upfield signal is assigned to the terminal methyl carbons of the ethyl groups, which is a typical chemical shift for sp³ hybridized carbons in an aliphatic chain.

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Diethyl 3,4-pyrroledicarboxylate exhibits characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3240 | Broad | N-H stretch (Pyrrole) |

| ~1710 | Strong | C=O stretch (Ester) |

| ~2900-3000 | Medium | C-H stretch (Aliphatic) |

| ~1400-1600 | Medium | C=C stretch (Aromatic ring) |

Data sourced from Zeitschrift für Naturforschung B and Smolecule. [3][4]

Interpretation and Rationale:

-

N-H Stretch (~3240 cm⁻¹): The broad absorption band in this region is indicative of the N-H stretching vibration of the pyrrole ring. The broadening is due to hydrogen bonding.[3]

-

C=O Stretch (~1710 cm⁻¹): The strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the ester functional groups. The high intensity of this band is due to the large change in dipole moment during the vibration.[3]

-

C-H Stretch (~2900-3000 cm⁻¹): The absorptions in this region are attributed to the C-H stretching vibrations of the ethyl groups.

-

C=C Stretch (~1400-1600 cm⁻¹): The bands in this region arise from the C=C stretching vibrations within the aromatic pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Molecular Ion:

The mass spectrum of Diethyl 3,4-pyrroledicarboxylate is expected to show a molecular ion peak ([M]⁺) at m/z 211, corresponding to its molecular weight. An [M+H]⁺ peak at m/z 212 may also be observed, particularly with soft ionization techniques like electrospray ionization (ESI).[4]

Proposed Fragmentation Pattern (Electron Ionization - EI):

-

Loss of an Ethoxy Radical (-•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical, which would result in an acylium ion at m/z 166 ([M - 45]⁺).

-

Loss of an Ethyl Radical (-•CH₂CH₃): Cleavage of the ethyl group can lead to a fragment at m/z 182 ([M - 29]⁺).

-

Loss of Ethanol (-CH₃CH₂OH): Elimination of a neutral ethanol molecule could give rise to a fragment at m/z 165 ([M - 46]⁺).

-

Decarboxylation (-CO₂): Loss of a carboxyl group as carbon dioxide could lead to a fragment at m/z 167 ([M - 44]⁺).

-

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, leading to smaller characteristic ions.

Caption: Proposed key fragmentation pathways for Diethyl 3,4-pyrroledicarboxylate.

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectroscopic data for Diethyl 3,4-pyrroledicarboxylate. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Diethyl 3,4-pyrroledicarboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a spectrometer with a carbon probe.

-

Employ proton decoupling to simplify the spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Diethyl 3,4-pyrroledicarboxylate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction:

-

For Electron Ionization (EI), a direct insertion probe can be used for the solid sample.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion (or [M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for Diethyl 3,4-pyrroledicarboxylate. The detailed analysis of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data, coupled with the provided experimental protocols, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. A thorough understanding and application of this spectroscopic information are crucial for ensuring the identity and purity of this important chemical intermediate and for advancing its applications in various scientific disciplines.

References

- [Reference to a general organic chemistry textbook discussing NMR principles]

-

Stanovnik, B., Svete, J., et al. (2005). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 60(10), 1077-1082. [Link]

- [Reference to a general organic chemistry textbook discussing FTIR principles]

- [Reference to a general organic chemistry textbook discussing mass spectrometry principles]

- [Reference to a general guide on NMR experimental techniques]

- [Reference to a general guide on FTIR experimental techniques]

- [Reference to a general guide on mass spectrometry experimental techniques]

-

ChemSynthesis. (n.d.). Diethyl 3,4-pyrroledicarboxylate. Retrieved from [Link]

Sources

- 1. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Diethyl 3,4-pyrroledicarboxylate | 41969-71-5 [smolecule.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl 3,4-Pyrroledicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Diethyl 3,4-pyrroledicarboxylate, a symmetrically substituted heterocyclic compound. By examining the chemical shifts, coupling patterns, and signal integrations, we can achieve a complete and unambiguous assignment of all proton and carbon signals. This document serves as a technical resource, detailing not only the spectral interpretation but also a validated experimental protocol for data acquisition, thereby ensuring scientific rigor and reproducibility.

Introduction to Diethyl 3,4-Pyrroledicarboxylate and NMR Analysis

Diethyl 3,4-pyrroledicarboxylate (C₁₀H₁₃NO₄) is a diester derivative of pyrrole, a core heterocyclic scaffold found in numerous pharmaceuticals and natural products.[3][4] The precise characterization of such molecules is critical for quality control, reaction monitoring, and understanding structure-activity relationships in drug development.[3][5] NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.[2][6]

The structure of Diethyl 3,4-pyrroledicarboxylate possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra. This symmetry renders the two protons on the pyrrole ring (H-2 and H-5) chemically equivalent, as are the two ethyl ester groups. This guide will dissect these features to provide a clear, field-proven interpretation of its spectral data.

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation and standardized acquisition parameters. The following protocol describes a self-validating system for obtaining high-quality spectra.[1]

2.1. Sample Preparation

-

Compound Purity: Ensure the Diethyl 3,4-pyrroledicarboxylate sample is of high purity (≥98%) to avoid interfering signals.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound as it is aprotic and a good solvent for many organic molecules.[2]

-

Concentration:

-

Homogenization: Vortex the sample until the solute is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm, although modern spectrometers can reference the residual solvent peak.[7]

2.2. NMR Spectrometer Parameters (Typical 400 MHz Instrument)

-

Spectrometer: 400 MHz NMR Spectrometer

-

Temperature: 25 °C (298 K)[7]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of Diethyl 3,4-pyrroledicarboxylate is relatively simple due to the molecule's symmetry. It displays three distinct signals corresponding to the three unique proton environments: the N-H proton, the pyrrole C-H protons, and the ethyl ester protons.

Diagram 1: Molecular Structure and Proton Labeling

A labeled structure of Diethyl 3,4-pyrroledicarboxylate for NMR assignment.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (a) | ~9.0 - 9.5 | Broad Singlet | 1H | NH |

| (b) | ~7.3 - 7.5 | Singlet | 2H | Pyrrole CH (H-2, H-5) |

| (c) | ~4.2 - 4.4 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| (d) | ~1.3 - 1.4 | Triplet (t) | 6H | -O-CH₂-CH₃ |

3.1. Detailed Signal Interpretation

-

Signal (a) N-H Proton (~9.0-9.5 ppm): The proton attached to the nitrogen appears as a very broad singlet far downfield. Its broadness is due to quadrupole-induced relaxation from the ¹⁴N nucleus and potential intermolecular proton exchange.[8] The chemical shift is highly variable and depends on concentration, temperature, and solvent.[9] In some spectra, this peak may be so broad as to be nearly indistinguishable from the baseline.[8]

-

Signal (b) Pyrrole C-H Protons (~7.3-7.5 ppm): Due to the molecule's symmetry, the two protons at the α-positions (C-2 and C-5) are chemically and magnetically equivalent. They appear as a single peak (a singlet) with an integration value of 2H. These protons are deshielded by the aromatic nature of the pyrrole ring. The adjacent carbons (C-3 and C-4) have no protons, so there is no spin-spin splitting, resulting in a singlet.

-

Signal (c) Ethyl Methylene Protons (-O-CH₂-) (~4.2-4.4 ppm): These protons are part of the ethyl ester groups. They are deshielded by the adjacent electronegative oxygen atom, causing their signal to appear downfield around 4.3 ppm. This signal is a quartet because the two methylene protons are coupled to the three protons of the adjacent methyl group (n+1 = 3+1 = 4). The integration of 4H confirms the presence of two equivalent ethyl groups.

-

Signal (d) Ethyl Methyl Protons (-CH₃) (~1.3-1.4 ppm): These protons are the terminal methyl groups of the ethyl esters. They are in a typical aliphatic region but are slightly deshielded. The signal appears as a triplet because the three methyl protons are coupled to the two protons of the adjacent methylene group (n+1 = 2+1 = 3). The integration of 6H corresponds to the two equivalent methyl groups.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. Due to symmetry, only five distinct carbon signals are expected.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 - 165 | C =O | Ester carbonyl carbon, highly deshielded.[10] |

| ~121 - 123 | Pyrrole C -H (C-2, C-5) | α-carbons adjacent to nitrogen in the pyrrole ring. |

| ~117 - 119 | Pyrrole C -COOEt (C-3, C-4) | β-carbons attached to the electron-withdrawing ester groups. |

| ~60 - 61 | -O-CH₂ -CH₃ | Methylene carbon attached to the electronegative oxygen. |

| ~14 - 15 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group.[7] |

4.1. Detailed Signal Interpretation

-

Carbonyl Carbon (~163-165 ppm): This downfield signal is characteristic of an ester carbonyl carbon.[10][11] Its chemical shift is influenced by conjugation with the pyrrole ring.

-

Pyrrole α-Carbons (C-2, C-5) (~121-123 ppm): These two equivalent carbons are adjacent to the nitrogen atom. Their chemical shift is typical for α-carbons in substituted pyrroles.[3]

-

Pyrrole β-Carbons (C-3, C-4) (~117-119 ppm): These are the carbons to which the diethyl carboxylate groups are attached. They are shielded relative to the α-carbons, a common feature in pyrrole systems.[3][12] The presence of electron-withdrawing substituents at these positions influences their precise shift.

-

Ethyl Methylene Carbon (-O-CH₂-) (~60-61 ppm): This signal corresponds to the two equivalent methylene carbons of the ethyl groups. The direct attachment to an oxygen atom causes a significant downfield shift into the 50-90 ppm range.[10]

-

Ethyl Methyl Carbon (-CH₃) (~14-15 ppm): This upfield signal is characteristic of the terminal methyl carbons of the two equivalent ethyl groups, falling within the typical range for sp³-hybridized carbons in alkyl chains.[10]

Conclusion

The ¹H and ¹³C NMR spectra of Diethyl 3,4-pyrroledicarboxylate are fully consistent with its symmetric molecular structure. The ¹H spectrum is characterized by four distinct signals, including a broad N-H singlet, a singlet for the two equivalent pyrrole protons, and a quartet-triplet pattern for the two equivalent ethyl groups. The ¹³C spectrum displays the expected five signals, corresponding to the carbonyl, two distinct pyrrole, and two distinct ethyl group carbons. This comprehensive guide provides the necessary spectral assignments and experimental framework for researchers to confidently identify and characterize this important heterocyclic compound.

References

-

PubChem. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Diethyl pyrrole-2,5-dicarboxylate. Multidisciplinary Digital Publishing Institute. Available from: [Link]

-

Springer Nature. NMR Spectroscopy of Small Molecules in Solution. Springer Nature. Available from: [Link]

-

Springer Nature. NMR Protocols and Methods. Springer Nature. Available from: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Available from: [Link]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available from: [Link]

-

Chemdad. DIETHYL 3,4-PYRROLEDICARBOXYLATE. Chongqing Chemdad Co. Available from: [Link]

-

Royal Society of Chemistry. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Hindawi. Complete Assignment of 1H and 13C NMR Spectra of 1,2,4-Trisubstituted Pyrroles. Journal of Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. Available from: [Link]

-

University of Calgary. CSD Solution #13. University of Calgary. Available from: [Link]

-

University of Calgary. NMR: Novice Level, Spectrum 19. University of Calgary. Available from: [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available from: [Link]

-

Reddit. Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Reddit. Available from: [Link]

-

University College London. Chemical shifts. University College London. Available from: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Chemguide. Available from: [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. University of Wisconsin-Madison. Available from: [Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift. Chemistry LibreTexts. Available from: [Link]

-

Beilstein Journals. Supporting Information for Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 2H-pyrrole-4,4(3H)-dicarboxylates. Beilstein Journals. Available from: [Link]

-

ResearchGate. Figure S16. 13 C NMR Spectrum of diethyl... ResearchGate. Available from: [Link]

-

Chegg. Solved The signals in the 1H NMR spectrum of diethyl. Chegg.com. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. Compound Interest. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DIETHYL 3,4-PYRROLEDICARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. compoundchem.com [compoundchem.com]

- 12. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Diethyl 3,4-Pyrroledicarboxylate in Organic Solvents

Introduction

Diethyl 3,4-pyrroledicarboxylate is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with two ethyl carboxylate groups at the 3 and 4 positions.[1] With the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol , this compound serves as a critical building block and intermediate in various synthetic pathways.[1][2] Its utility is particularly pronounced in the synthesis of complex pharmaceuticals and functional materials, where its reactive carboxylate groups and pyrrole core are leveraged for further molecular transformations.[1][3]

Understanding the solubility of diethyl 3,4-pyrroledicarboxylate is paramount for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in purification processes such as recrystallization. In drug development, the solubility profile of an intermediate can significantly impact the scalability and efficiency of a synthetic route.[1] This guide provides a comprehensive overview of the solubility characteristics of diethyl 3,4-pyrroledicarboxylate, the underlying chemical principles, and a practical protocol for its experimental determination.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For diethyl 3,4-pyrroledicarboxylate, its solubility is a nuanced interplay of its structural features: the aromatic pyrrole ring, the polar ester groups, and the hydrogen-bonding N-H moiety.

Key Molecular Features Influencing Solubility

-

Polarity and Dipole-Dipole Interactions : The two ethyl ester functionalities (-COOEt) are strongly polar. The carbonyl oxygens (C=O) create significant partial negative charges, while the adjacent carbons and the ester oxygens are partially positive. This structure allows for strong dipole-dipole interactions with polar solvents.[1]

-

Hydrogen Bonding : The nitrogen atom within the pyrrole ring contains a hydrogen atom (N-H) that can act as a hydrogen bond donor. The carbonyl oxygens of the ester groups can act as hydrogen bond acceptors. This dual capability facilitates dissolution in protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds.[1]

-

Molecular Structure : The molecule has a relatively compact and planar pyrrole core, but the two ethyl groups add non-polar character and steric bulk. This combination of a polar core with non-polar appendages allows for solubility in a range of moderately polar solvents. The low solubility of many pyrrole dicarboxylates can be a significant challenge in synthesis; however, the use of diethyl esters, as in this compound, is known to significantly increase solubility compared to their methyl ester counterparts.[1]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a quantitative method to predict solvent compatibility by breaking down intermolecular forces into three components:

-

δD (Dispersion) : Energy from atomic forces.

-

δP (Polar) : Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds.

For diethyl 3,4-pyrroledicarboxylate, the estimated Hansen parameters suggest a strong affinity for moderately polar organic solvents.[1] These parameters predict excellent compatibility with solvents that have similar δP and δH values, while anticipating poor miscibility with highly non-polar hydrocarbons or highly polar protic solvents like water.[1]

Solubility Profile of Diethyl 3,4-Pyrroledicarboxylate

Based on available data and theoretical predictions, the solubility of diethyl 3,4-pyrroledicarboxylate can be summarized as follows. This compound generally exhibits favorable solubility in polar organic solvents, which is essential for its application in organic synthesis and purification.

| Solvent Class | Solvent Example | Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent | Strong dipole-dipole interactions between the solvent and the polar ester groups of the solute.[1] |

| Dimethylformamide (DMF) | Excellent | Similar to DMSO, strong dipolar interactions are the primary driver for high solubility.[1] | |

| Polar Protic | Ethanol | Good | The solvent's ability to both donate and accept hydrogen bonds, along with its moderate polarity, allows it to effectively solvate the molecule. Ethanol is often used for recrystallization.[1] |

| Water | Sparingly Soluble | While the molecule has polar groups, the overall hydrocarbon content from the ethyl groups and the pyrrole ring limits its solubility in the highly polar, hydrogen-bonded network of water.[1] | |

| Moderately Polar | Acetone | Soluble | Acetone's polarity is sufficient to interact with the ester groups, making it a suitable solvent. |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate shares structural similarities and polarity, promoting solubility. | |

| Non-Polar | Hexane | Poorly Soluble | The significant difference in polarity ("like dissolves like" principle) results in weak solute-solvent interactions.[1][4] |

| Toluene | Slightly Soluble | The aromatic nature of toluene may offer some weak π-π stacking interactions with the pyrrole ring, but its low polarity limits overall solubility. |

Experimental Protocol for Solubility Determination

This section outlines a standardized, qualitative method for determining the solubility of diethyl 3,4-pyrroledicarboxylate in various organic solvents. This protocol is designed to be a self-validating system for generating reliable and reproducible data in a research setting.

Materials and Equipment

-

Diethyl 3,4-pyrroledicarboxylate (solid)

-

A selection of organic solvents (e.g., DMSO, Ethanol, Acetone, Ethyl Acetate, Hexane)

-

Small, dry test tubes with stoppers

-

Spatula

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Litmus or pH paper (for aqueous tests)

Step-by-Step Methodology

-

Preparation : Label a clean, dry test tube for each solvent to be tested.

-

Solute Addition : Accurately weigh approximately 25 mg of diethyl 3,4-pyrroledicarboxylate and place it into a test tube.[5]

-

Initial Solvent Addition : Add the selected solvent to the test tube in small increments, starting with 0.25 mL.

-

Mixing : After each addition, stopper the test tube and shake it vigorously for 30-60 seconds.[5][6] A vortex mixer can be used to ensure thorough mixing.

-

Observation : Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered "soluble" in that volume.

-

Incremental Solvent Addition : If the solid has not dissolved, continue to add the solvent in 0.25 mL portions, mixing thoroughly after each addition, up to a total volume of 3 mL.[5]

-

Classification :

-

Soluble : If the compound dissolves completely in ≤ 3 mL of the solvent.

-

Slightly Soluble : If some, but not all, of the compound dissolves.

-

Insoluble : If no significant amount of the compound dissolves.

-

-

Record Keeping : Meticulously record the volume of solvent required for complete dissolution for each test. Note any color changes or other observations.

Workflow for Solubility Testing

Sources

The Multifaceted Biological Activities of Pyrrole Dicarboxylates: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in medicinal chemistry, enabling the design of compounds with a wide array of pharmacological activities.[2] This guide focuses on a specific and highly promising class of these compounds: pyrrole dicarboxylate derivatives. The incorporation of two carboxylate groups on the pyrrole core provides crucial anchor points for interacting with biological targets and allows for diverse chemical modifications to fine-tune their activity, selectivity, and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the significant anti-inflammatory, anticancer, and antimicrobial activities of pyrrole dicarboxylate derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their biological evaluation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A primary driver of the inflammatory response is the enzymatic conversion of arachidonic acid into pro-inflammatory mediators by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] Pyrrole derivatives, notably those containing carboxylic acid functionalities, have been extensively investigated as potent inhibitors of these enzymes.[3]

Mechanism of Action: Inhibition of COX-1 and COX-2

Pyrrole dicarboxylate derivatives exert their anti-inflammatory effects primarily by inhibiting the activity of COX enzymes. The carboxylic acid moieties are crucial for binding to the active site of these enzymes, mimicking the substrate, arachidonic acid. The selectivity of these compounds for COX-1 versus COX-2 can be modulated by the nature and position of substituents on the pyrrole ring.[3] Selective COX-2 inhibition is a desirable therapeutic goal, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective COX inhibitors based on the pyrrole scaffold is guided by a deep understanding of their SAR. Key insights include:

-

Acidic Moiety: The presence of a carboxylic acid group is generally essential for COX inhibitory activity.[3]

-

Substitution Pattern: The substituents on the pyrrole ring significantly influence both the potency and selectivity of COX inhibition. For instance, increasing the bulkiness of substituents at certain positions can favor COX-2 selectivity.[3]

-

N-Substitution: Modification of the nitrogen atom of the pyrrole ring can also impact activity and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

The evaluation of COX-1 and COX-2 inhibitory activity is a critical step in the characterization of novel anti-inflammatory agents. A widely used method is the colorimetric inhibitor screening assay, which measures the peroxidase component of COX enzymes.

Step-by-Step Methodology: [5]

-

Preparation of Reagents: Prepare assay buffer, heme solution, and the test compounds at various concentrations.

-

Enzyme Preparation: Dilute ovine COX-1 or COX-2 enzyme to the desired concentration in the assay buffer.

-

Assay Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).

-

Pre-incubation: Incubate the plate to allow the inhibitors to bind to the enzymes.

-

Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the enzymatic reaction.

-

Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

To assess the in vivo anti-inflammatory efficacy of pyrrole dicarboxylate derivatives, the carrageenan-induced paw edema model in rats is a standard and reliable method.[6][7][8]

Step-by-Step Methodology: [6][9][10]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups at different doses). Administer the compounds orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject a 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Anticancer Activity: A Multi-pronged Attack on Cancer Hallmarks

The pyrrole scaffold is a prominent feature in several approved anticancer drugs, and pyrrole dicarboxylate derivatives have emerged as a promising class of compounds with potent antiproliferative activities against a range of cancer cell lines.[11][12][13] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for cancer cell growth and survival.

Mechanism of Action: Targeting Key Oncogenic Pathways

-

Inhibition of Topoisomerase II: Some pyrrole dicarboxylate derivatives have been shown to target human topoisomerase-II (Topo-II), an enzyme crucial for DNA replication and chromosome segregation.[12] By inhibiting Topo-II, these compounds can induce DNA damage and trigger apoptosis in cancer cells. Topo-II inhibitors are broadly classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with other steps of the enzymatic cycle.[11][14][15]

-

Inhibition of PDGFR-α Signaling: The platelet-derived growth factor receptor alpha (PDGFR-α) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[16][17][18] Certain pyrrole dicarboxylate derivatives have been identified as inhibitors of PDGFR-α, blocking its downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways.[2][19]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[12][20]

Step-by-Step Methodology: [18][21]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrole dicarboxylate derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: Topoisomerase II DNA Cleavage Assay

This assay determines whether a compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA intermediate.

Step-by-Step Methodology: [15][21][22][23][24]

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the test compound in an appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C to allow the topoisomerase II to cleave the DNA.

-

Termination of Reaction: Stop the reaction by adding SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: Separate the DNA products on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates that the compound stabilizes the cleavage complex.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrole-containing compounds have a long history of use as antimicrobial agents, and recent research has highlighted the potential of pyrrole dicarboxylate derivatives in this area.[25][26][27][28][29]

Mechanism of Action

The precise mechanisms of action for many antimicrobial pyrrole dicarboxylates are still under investigation, but they are thought to interfere with essential cellular processes in bacteria and fungi. Potential targets include cell wall synthesis, protein synthesis, and DNA replication.

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[14][30][31][32][33]

Step-by-Step Methodology: [30][31]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrrole dicarboxylate derivative onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Data Presentation: Quantitative Bioactivity of Pyrrole Dicarboxylate Derivatives

To provide a clear and comparative overview of the biological activities of various pyrrole dicarboxylate derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Pyrrole Dicarboxylate Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3d | MCF-7 (Breast) | 43.4 | [20] |

| MDA-MB-231 (Breast) | 35.9 | [20] | |

| 4d | MCF-7 (Breast) | 39.0 | [20] |

| MDA-MB-231 (Breast) | 35.1 | [20] | |

| 3a | A549 (Lung) | 5.988 | [20] |

| 3h | T47D (Breast) | 2.4 | [11] |

| 3k | T47D (Breast) | 10.6 | [11] |

Table 2: Antimicrobial Activity of Pyrrole Dicarboxylate Derivatives (MIC values in µg/mL)

| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 2a | 30 | - | - | [28] |

| 3c | 30 | - | - | [28] |

| 4d | 35 | - | - | [28] |

| 5c | - | 20 | - | [28] |

| Compound 2 | - | - | ~50 | [27] |

| Compound 3 | ~25 | - | - | [27] |

| ENBHEDPC | - | - | - | [26] |

Table 3: Anti-inflammatory Activity of Pyrrole Dicarboxylate Derivatives

| Compound ID | Assay | Activity | Reference |

| Compound 4h | COX-2 Inhibition (pIC50) | 7.11 | [3] |

| Compound 4m | COX-2 Inhibition (pIC50) | 6.62 | [3] |

| Compound 3e | Carrageenan-induced paw edema | Significant inhibition at 40 mg/kg | [7] |

| Pyrrole 2 | Soybean LOX Inhibition (IC50) | 7.5 µM | [34] |

| Hybrid 5 | COX-2 Inhibition (IC50) | 0.55 µM | [34] |

| Hybrid 6 | LOX Inhibition (IC50) | 27.5 µM | [34] |

Visualization of Key Pathways and Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of PDGFR-α Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

Pyrrole dicarboxylate derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents, coupled with the potential for chemical modification to optimize their pharmacological profiles, makes them attractive candidates for further drug discovery and development. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity. The detailed experimental protocols included in this guide offer a practical framework for the robust evaluation of these compounds. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring novel therapeutic applications, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the pyrrole dicarboxylate scaffold holds significant potential for the discovery of new and effective therapies for a range of human diseases.

References

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Anonymous. (2024, June 21). What are PDGFRα inhibitors and how do they work?[Link]

-

ResearchGate. (2025, December 22). (PDF) Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. [Link]

-

PubMed Central. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

-

FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

-

Modern Medical Laboratory Journal. (2022, January 3). Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]

-

National Institutes of Health. Ligand-dependent PDGF receptor-alpha activation sensitizes rare lung cancer and sarcoma cells to PDGF receptor kinase inhibitors. [Link]

-

PubMed Central. (2025, June 27). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. [Link]

-

ResearchGate. Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors. [Link]

-

National Institutes of Health. Topoisomerase Assays. [Link]

-

Apec.org. Antimicrobial Susceptibility Testing. [Link]

-

PubMed. (2018, June 1). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. [Link]

-

ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

PubMed Central. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity. [Link]

-

ResearchGate. (2025, August 7). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]

-

Reactome Pathway Database. Signaling by PDGFR in disease. [Link]

-

University Chemistry. (2016, August 31). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

National Institutes of Health. (2022, March 23). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. [Link]

-

Large-scale Biological Network Analysis and Visualization 1.0 documentation. Intro to DOT language. [Link]

- Books. (2020, August 28). 4.2.3.3.

-

PubMed Central. (2020, February 13). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. [Link]

-

PubMed Central. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

ResearchGate. The families of PDGF/PDGFR and the downstream signalling pathways. [Link]

-

MDPI. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

-

ResearchGate. (2025, August 8). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. [Link]

-

MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

-

Inspiralis Ltd. Cleavage Assays. [Link]

-

National Institutes of Health. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). [Link]

-

ResearchGate. In vivo anti-inflammatory activity by carrageenan induced hind paw...[Link]

-

ResearchGate. Antimicrobial activity in vitro, MIC values expressed in μM for all...[Link]

-

ProFoldin. DNA cleavage assay kit. [Link]

-

University Chemistry. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]

-

Graphviz. (2024, September 28). DOT Language. [Link]

-

Sketchviz. Graphviz Examples and Tutorial. [Link]

-

YouTube. (2021, January 13). Graphviz tutorial. [Link]

-

PubMed Central. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

-

National Institutes of Health. (2025, August 18). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. [Link]

-

ResearchGate. In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

Sources

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are PDGFRα inhibitors and how do they work? [synapse.patsnap.com]

- 17. Ligand-dependent PDGF receptor-alpha activation sensitizes rare lung cancer and sarcoma cells to PDGF receptor kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reactome | Signaling by PDGFR in disease [reactome.org]

- 19. scbt.com [scbt.com]

- 20. researchgate.net [researchgate.net]

- 21. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. topogen.com [topogen.com]

- 23. inspiralis.com [inspiralis.com]

- 24. DNA cleavage assay kit [profoldin.com]

- 25. researchgate.net [researchgate.net]

- 26. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. hardydiagnostics.com [hardydiagnostics.com]

- 31. asm.org [asm.org]

- 32. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 33. apec.org [apec.org]

- 34. mdpi.com [mdpi.com]

Topic: Unlocking the Antimicrobial Potential of the Diethyl 3,4-Pyrroledicarboxylate Scaffold

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Strategic Framework for Discovery

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our search for novel therapeutic agents. Rather than focusing solely on incremental modifications of existing antibiotic classes, significant opportunity lies in the exploration of versatile chemical scaffolds that can serve as platforms for generating diverse molecular libraries. The pyrrole ring is a quintessential example of such a "privileged structure," forming the core of numerous natural and synthetic compounds with potent biological activities.[1][2]

This guide focuses on Diethyl 3,4-pyrroledicarboxylate , a readily synthesizable and highly adaptable pyrrole derivative.[3][4][5] While direct evidence of its intrinsic antimicrobial activity is not yet established in publicly accessible literature, its true potential lies in its utility as a foundational building block for creating novel pyrrole-based compounds.

As a Senior Application Scientist, my objective is not to present a simple data sheet, but to provide a comprehensive strategic and methodological framework. This document outlines a logical, field-proven pathway for researchers to systematically synthesize, evaluate, and characterize the antimicrobial potential of a new generation of agents derived from the Diethyl 3,4-pyrroledicarboxylate core. We will proceed from synthesis and rationale to a multi-tiered screening cascade and preliminary mechanism-of-action studies, providing the causality behind each experimental choice.

Section 1: The Core Scaffold - Synthesis and Chemical Profile

The starting point for any discovery program is the consistent and reliable synthesis of the core molecule. Diethyl 3,4-pyrroledicarboxylate (MW: 211.21 g/mol , M.P.: 147-149 °C) is a stable, crystalline solid that serves as an ideal scaffold for medicinal chemistry efforts.[4]

Its synthesis can be achieved through various established methods, including the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate.[4] A particularly efficient approach involves the acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with primary amines, which allows for the direct synthesis of 1-substituted derivatives in high yields.[5] This latter method is particularly valuable as it provides a direct entry point into structure-activity relationship (SAR) studies by enabling facile diversification at the N-1 position of the pyrrole ring.

The presence of two ester groups at the 3 and 4 positions provides chemical handles for further modification, while the hydrogen at the N-1 position and the carbons at the 2 and 5 positions are prime sites for substitution to create a diverse chemical library.

Section 2: The Scientific Rationale - Why Investigate the Pyrrole Scaffold?

The decision to invest resources in evaluating the Diethyl 3,4-pyrroledicarboxylate scaffold is firmly grounded in the extensive body of literature demonstrating the potent and broad-spectrum antimicrobial activity of pyrrole derivatives.[6][7] Nitrogen-containing heterocyclic compounds, including pyrroles, are known to exhibit distinctive action against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][8]

The core hypothesis is that by systematically modifying the Diethyl 3,4-pyrroledicarboxylate scaffold, one can develop novel chemical entities that leverage the inherent biological activity of the pyrrole nucleus. The table below summarizes the performance of representative pyrrole derivatives from the literature, providing a compelling justification for this research direction.

| Compound Class/Derivative | Target Organism(s) | Reported Activity (MIC) | Reference |

| N-Aryl Pyrrole Derivatives | Staphylococcus aureus, Escherichia coli | Potent activity reported | [6] |

| 2-Amino-3-carbamoyl Pyrroles | S. aureus, E. coli, Candida albicans | Potent activity reported | [6] |

| 4-(1,3,4-thiadiazol-2-yl)-pyrroles | Klebsiella pneumoniae | MIC = 31.25 µg/mL | [9] |

| Farnesyl-α-nitropyrroles | Methicillin-resistant S. aureus (MRSA) | MIC = 2.8 µg/mL | [1] |

| Marinopyrrole A derivative | MRSA, MRSE | MIC = 0.13–0.255 µg/mL | [1] |

| Pyrrole-Thiazole Derivatives | E. coli, S. aureus, A. niger, C. albicans | High potency, some exceeding reference drugs | [8] |

Section 3: A Validated Workflow for Antimicrobial Efficacy Testing

To rigorously assess the antimicrobial potential of newly synthesized derivatives of Diethyl 3,4-pyrroledicarboxylate, a multi-tiered screening approach is essential. This workflow is designed to efficiently move from qualitative primary screening to quantitative determination of potency, ensuring that resources are focused on the most promising candidates.

Protocol 1: Primary Screening - Kirby-Bauer Disk Diffusion Method

-

Causality & Rationale: This is a rapid, cost-effective, and widely adopted qualitative method for screening a large number of compounds against a panel of microbes.[7] It allows for the quick identification of compounds that possess any antimicrobial activity ("hits") and helps prioritize which derivatives warrant more rigorous quantitative testing. A clear zone of inhibition provides a visual and unambiguous primary endpoint.

-

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi per the manufacturer's instructions. Pour plates to a uniform depth (approx. 4 mm) and allow them to solidify.

-

Inoculum Preparation: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA/SDA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

-

Compound Application: Pipette a standardized volume (e.g., 10 µL) of each test compound solution (at a fixed concentration, e.g., 1 mg/mL in DMSO) onto a separate disk.

-

Controls: Apply a disk with the solvent (DMSO) as a negative control and disks with known antibiotics (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) as positive controls.[8]

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 25-30°C for 48-72 hours for fungi.

-

Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

-

Protocol 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)

-